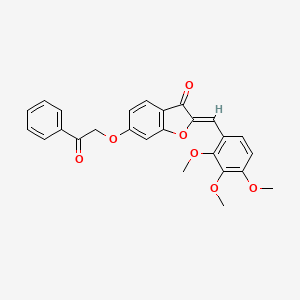![molecular formula C13H11NO3 B2492496 (4'-Nitro[1,1'-biphenyl]-2-yl)methanol CAS No. 500294-19-9](/img/structure/B2492496.png)
(4'-Nitro[1,1'-biphenyl]-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Nitro[1,1’-biphenyl]-2-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to the 4’ position and a hydroxymethyl group is attached to the 2 position of the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol typically involves a multi-step process. One common method starts with the nitration of biphenyl to introduce the nitro group at the 4’ position. This is followed by a formylation reaction to introduce the formyl group at the 2 position. Finally, the formyl group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4’-Nitro[1,1’-biphenyl]-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: (4’-Nitro[1,1’-biphenyl]-2-yl)carboxylic acid.
Reduction: (4’-Amino[1,1’-biphenyl]-2-yl)methanol.
Substitution: Various ethers and esters depending on the substituent used.
Aplicaciones Científicas De Investigación
(4’-Nitro[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxymethyl group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
(4’-Nitro[1,1’-biphenyl]-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3 position.
(4’-Amino[1,1’-biphenyl]-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWFQKHPKYZHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl 4-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2492415.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2492416.png)

![N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2492419.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)
![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)

![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)



![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

